molecular formula C16H22N2O3 B1420172 ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177308-57-4

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1420172
CAS No.: 1177308-57-4
M. Wt: 290.36 g/mol
InChI Key: WPYHWVQRLWTGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and trimethoxyphenyl groups

Scientific Research Applications

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine has several scientific research applications:

Future Directions

The future directions for research on “[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine” and similar compounds could involve further exploration of their diverse bioactivity effects and potential applications in the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they can modulate cellular processes and potentially lead to therapeutic effects.

Cellular Effects

The effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell function, potentially resulting in anti-cancer, anti-inflammatory, and anti-microbial effects.

Molecular Mechanism

At the molecular level, [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . Additionally, the compound can trigger caspase activation through oxidative mechanisms, leading to apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further impact its biological activity.

Transport and Distribution

The transport and distribution of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine typically involves the reaction of 2,5-dimethylpyrrole with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2,5-dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-6-12(9-17)11(2)18(10)13-7-14(19-3)16(21-5)15(8-13)20-4/h6-8H,9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHWVQRLWTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C(=C2)OC)OC)OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 2
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 3
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 4
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 5
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 6
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.